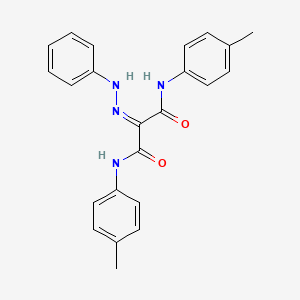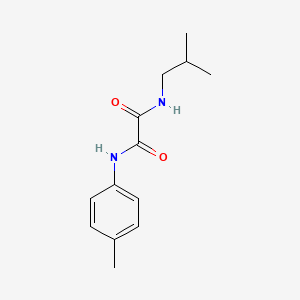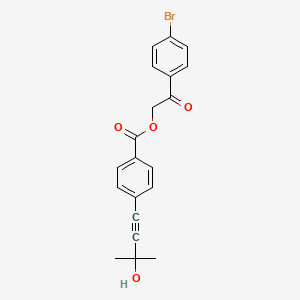
N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide, commonly referred to as BMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMM is a hydrazone derivative of malonamide that has shown promising results in biological and chemical studies.
作用機序
The mechanism of action of BMM is not fully understood. However, it is believed that BMM exhibits its anti-cancer properties by inducing apoptosis in cancer cells. BMM has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. BMM also inhibits the activity of proteasome, which is responsible for the degradation of proteins in cells.
Biochemical and Physiological Effects
BMM has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BMM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMM has also been shown to inhibit the activity of proteasome, leading to the accumulation of misfolded proteins in cells. In addition, BMM has been shown to exhibit excellent chelating properties, making it an effective agent for the removal of heavy metals from contaminated water.
実験室実験の利点と制限
BMM has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions can be easily optimized to improve the yield. BMM is also stable under normal laboratory conditions, making it suitable for long-term storage. However, BMM has some limitations for lab experiments. It is toxic and requires careful handling. Moreover, BMM is not very soluble in water, which can limit its use in aqueous solutions.
将来の方向性
The potential applications of BMM in scientific research are vast. Future studies should focus on exploring the anti-cancer properties of BMM in vivo. Additionally, BMM can be further modified to improve its solubility and reduce its toxicity. The use of BMM as a fluorescent probe for the detection of metal ions should also be explored further. Finally, BMM can be used as a chelating agent for the removal of heavy metals from contaminated soil, which can have significant environmental benefits.
Conclusion
In conclusion, BMM is a promising chemical compound that has shown potential applications in various scientific research areas. The synthesis of BMM is relatively simple, and it exhibits excellent anti-cancer properties, making it a potential candidate for cancer therapy. BMM can also be used as a chelating agent for the removal of heavy metals from contaminated water and soil. Future studies should focus on exploring the full potential of BMM in scientific research.
合成法
The synthesis of BMM involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and malonamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of BMM. The yield of BMM can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
BMM has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit excellent anti-cancer properties by inhibiting the growth of cancer cells. BMM has also been used as a chelating agent for the removal of heavy metals from contaminated water. Additionally, BMM has been explored for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-8-12-18(13-9-16)24-22(28)21(27-26-20-6-4-3-5-7-20)23(29)25-19-14-10-17(2)11-15-19/h3-15,26H,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFUIPXABOKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B4999025.png)

![6-(2,6-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4999043.png)

![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)